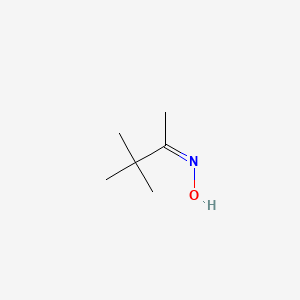
(E)-3,3-dimethylbutan-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinacolone oxime is an organic compound derived from pinacolone, a ketone with the chemical formula (C_6H_{12}O). Pinacolone oxime is formed by the reaction of pinacolone with hydroxylamine. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacolone oxime is typically synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}6\text{H}{11}\text{NOH} + \text{H}_2\text{O} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of pinacolone oxime involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pinacolone oxime undergoes various chemical reactions, including:
Oxidation: Pinacolone oxime can be oxidized to form nitriles.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pinacolone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Pinacolone oxime derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pinacolone oxime involves its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Pinacolone oxime can be compared with other oximes and ketones:
Similar Compounds: Acetone oxime, cyclohexanone oxime, and benzophenone oxime.
Uniqueness: Pinacolone oxime is unique due to its specific structure and reactivity, which make it suitable for certain synthetic applications that other oximes may not be as effective for.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(NZ)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5- |
InChI Key |
UNSDDJQNHCSVSW-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(C)C |
Canonical SMILES |
CC(=NO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B13357549.png)
![(4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B13357552.png)
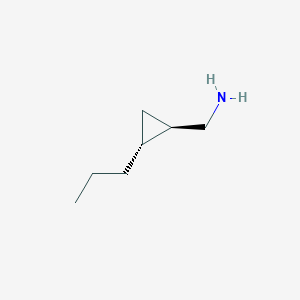
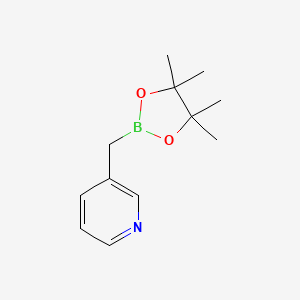
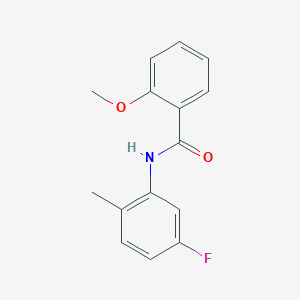
![Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate](/img/structure/B13357565.png)
![1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B13357570.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B13357583.png)
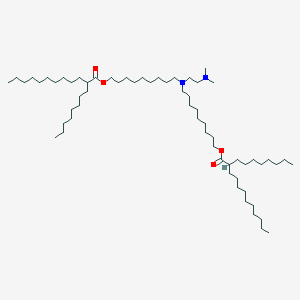
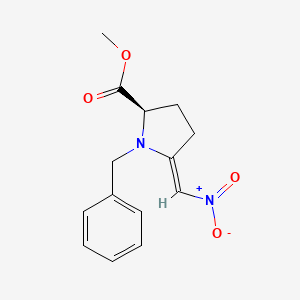
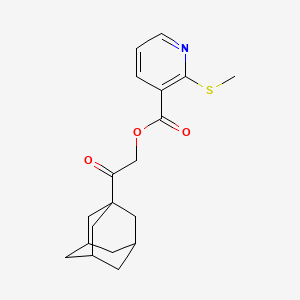
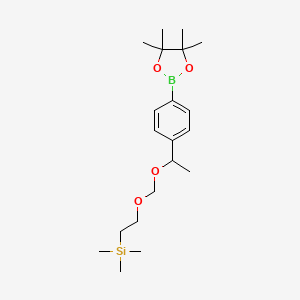

![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
